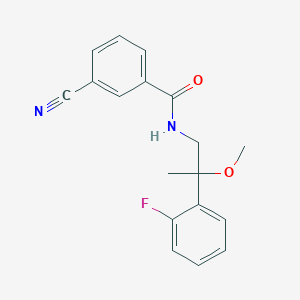
3-cyano-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyano-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been researched extensively for its potential in treating various types of cancer.
科学的研究の応用
Allosteric Modulation of Metabotropic Glutamate Receptor
A related compound, CDPPB, which shares structural similarities with 3-cyano-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide, has been identified as a positive allosteric modulator of the metabotropic glutamate receptor (mGluR5) in rat cortical astrocytes. This suggests potential applications in exploring neurotransmitter systems and brain function (de Paulis et al., 2006).
Sensing of Fluoride Anions
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, structurally related to the compound , have been developed for colorimetric sensing of fluoride anions. These derivatives exhibit a color change in response to fluoride anions, indicating their utility in chemical sensing applications (Younes et al., 2020).
Mechanofluorochromic Properties
Derivatives of 3-aryl-2-cyano acrylamide, similar to the compound of interest, demonstrate distinct optical properties due to their face-to-face stacking mode. This property is significant for materials science, particularly in the development of optical materials and sensors (Qing‐bao Song et al., 2015).
Structural Analysis and Binding Properties
Studies on analogs of 3-cyano-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide provide insights into molecular structures, hydrogen bonding networks, and planarity, which are crucial for understanding their interactions with biological targets, such as enzymes or receptors (Ghosh et al., 1999).
Potential for Antimicrobial Activity
Some acylthiourea derivatives, which include elements structurally similar to 3-cyano-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzamide, have been investigated for their interaction with bacterial cells. This suggests potential applications in developing new antimicrobial agents (Limban et al., 2011).
特性
IUPAC Name |
3-cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-18(23-2,15-8-3-4-9-16(15)19)12-21-17(22)14-7-5-6-13(10-14)11-20/h3-10H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWSGPNVASQWIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC(=C1)C#N)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


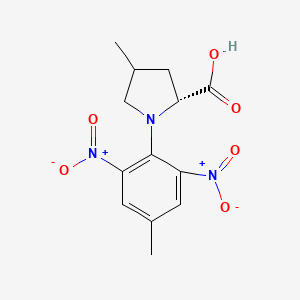

![1-((3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(2,5-dimethylphenyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2814398.png)
![3-(4-(4-Fluorophenyl)piperazine-1-carbonyl)-2-methylnaphtho[1,2-b]furan-5-yl acetate](/img/structure/B2814399.png)
![N-(1-cyanocyclobutyl)-3-[(thiophen-2-yl)methoxy]benzamide](/img/structure/B2814403.png)
![tert-Butyl [1-(2-chlorobenzyl)piperidin-4-yl]methylcarbamate](/img/structure/B2814404.png)
![N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,4-dimethoxybenzamide](/img/structure/B2814406.png)
![Methyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814410.png)
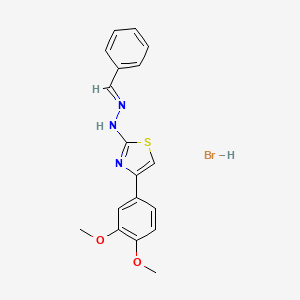
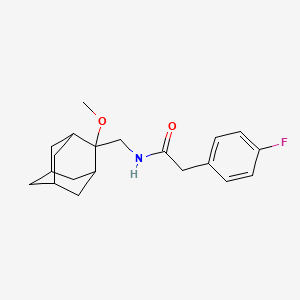

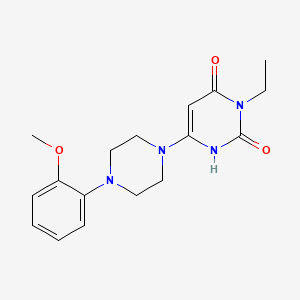
![Methyl 5-[1-(methylamino)cyclopropyl]furan-2-carboxylate;hydrochloride](/img/structure/B2814417.png)